molecular formula C10H13ClN4O2 B1367334 1-(3-Chloropropyl)theobromine CAS No. 74409-52-2

1-(3-Chloropropyl)theobromine

Cat. No.: B1367334
CAS No.: 74409-52-2
M. Wt: 256.69 g/mol
InChI Key: JMOWKXFNJSTXBW-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)theobromine is a synthetic derivative of theobromine, a naturally occurring alkaloid found in cacao beans. The compound is characterized by the presence of a chloropropyl group attached to the theobromine structure. It has the molecular formula C10H13ClN4O2 and a molecular weight of 256.69 g/mol

Preparation Methods

The synthesis of 1-(3-Chloropropyl)theobromine typically involves the reaction of theobromine with 1-chloropropane under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

1-(3-Chloropropyl)theobromine undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The chloropropyl group can be hydrolyzed to form the corresponding alcohol.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(3-Chloropropyl)theobromine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)theobromine is similar to that of theobromine. It primarily acts as an adenosine receptor antagonist, which leads to increased alertness and reduced fatigue. Additionally, it inhibits phosphodiesterase enzymes, resulting in elevated levels of cyclic AMP (cAMP) and enhanced intracellular signaling . This mechanism contributes to its bronchodilatory and vasodilatory effects. The compound also modulates calcium influx in cells, enhancing muscle contractility .

Comparison with Similar Compounds

1-(3-Chloropropyl)theobromine can be compared with other methylxanthines such as:

Properties

IUPAC Name

1-(3-chloropropyl)-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOWKXFNJSTXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515391
Record name 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74409-52-2
Record name 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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